molecular formula C12H14O2 B13814861 1,4-Dihydro-2,7-dimethoxynaphthalene CAS No. 60683-71-8

1,4-Dihydro-2,7-dimethoxynaphthalene

Cat. No.: B13814861
CAS No.: 60683-71-8
M. Wt: 190.24 g/mol
InChI Key: IOGBFSVJJDLDQS-UHFFFAOYSA-N
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Description

1,4-Dihydro-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H14O2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a dihydro group at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-2,7-dimethoxynaphthalene can be synthesized through the selective Birch reduction of 2,7-dimethoxynaphthalene. The Birch reduction involves the use of sodium in liquid ammonia, which selectively reduces the naphthalene ring to produce the desired dihydro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Birch reduction method mentioned above can be scaled up for industrial applications. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dihydro-2,7-dimethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dihydro-2,7-dimethoxynaphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the dihydro naphthalene ring can undergo redox reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry .

Properties

IUPAC Name

2,7-dimethoxy-1,4-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3,5-7H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGBFSVJJDLDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC2=C(C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486243
Record name 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60683-71-8
Record name 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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